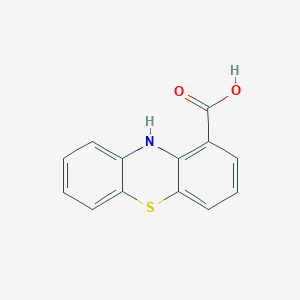

10H-Phenothiazine-1-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H9NO2S |

|---|---|

Molecular Weight |

243.28 g/mol |

IUPAC Name |

10H-phenothiazine-1-carboxylic acid |

InChI |

InChI=1S/C13H9NO2S/c15-13(16)8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)17-11/h1-7,14H,(H,15,16) |

InChI Key |

KMPDTDKCEBVAMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(C=CC=C3S2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 10h Phenothiazine 1 Carboxylic Acid

Classical Approaches to the 10H-Phenothiazine Core Synthesis and Carboxylation

Traditional methods for the synthesis of the 10H-phenothiazine nucleus and the subsequent introduction of a carboxylic acid group have laid the groundwork for the production of 10H-Phenothiazine-1-carboxylic acid. These approaches typically involve ring-closure reactions to form the core structure, followed by functionalization to introduce the desired carboxyl group.

Ring-Closure Reactions for Phenothiazine (B1677639) Formation

The formation of the tricyclic phenothiazine structure is a critical first step. Several classical methods have been established for this purpose.

One of the earliest and most direct methods involves the thionation of diphenylamine (B1679370) with sulfur. This reaction, often carried out at high temperatures with a catalyst like iodine or anhydrous aluminum chloride, involves the fusion of diphenylamine and sulfur, leading to the formation of the phenothiazine ring with the evolution of hydrogen sulfide (B99878). slideshare.netcutm.ac.inscribd.comprepchem.com While direct, this method can sometimes lead to a mixture of products and requires harsh reaction conditions.

Another widely used classical approach is the Ullmann condensation . This reaction typically involves the copper-catalyzed coupling of an aryl halide with an aminothiophenol derivative. wikipedia.orgorganic-chemistry.org For the synthesis of the phenothiazine core, this could involve the intramolecular cyclization of a 2-halodiphenylamine sulfide or the intermolecular condensation of a dihalobenzene with an aminothiophenol. The Ullmann reaction often requires high temperatures and polar solvents. wikipedia.org

The Smiles rearrangement is another powerful tool for constructing the phenothiazine skeleton. researchgate.netscispace.comacs.org This intramolecular nucleophilic aromatic substitution involves the rearrangement of an o-aminodiphenyl sulfide derivative. The reaction is often facilitated by a base and can proceed under milder conditions than the Ullmann condensation. researchgate.netscispace.com This method is particularly useful for the synthesis of substituted phenothiazines. nih.gov

Interactive Table: Comparison of Classical Ring-Closure Reactions for Phenothiazine Synthesis

| Reaction | Key Reactants | Catalyst/Conditions | Advantages | Disadvantages |

| Thionation | Diphenylamine, Sulfur | High temperature, Iodine or AlCl₃ | Direct, one-step process | Harsh conditions, potential for side products |

| Ullmann Condensation | Aryl halide, Aminothiophenol derivative | Copper catalyst, high temperature, polar solvent | Good for specific substitutions | High temperatures, often requires stoichiometric copper |

| Smiles Rearrangement | o-Aminodiphenyl sulfide derivative | Base (e.g., NaOH, KOH) | Milder conditions, good for substituted phenothiazines | Requires pre-functionalized starting materials |

Regioselective Functionalization for Carboxylic Acid Introduction at Position 1

Once the phenothiazine core is established, the next critical step is the regioselective introduction of the carboxylic acid group at the C1 position. This can be a challenging task due to the multiple reactive sites on the phenothiazine ring.

Friedel-Crafts acylation is a common method for introducing acyl groups onto aromatic rings. libretexts.org However, the direct acylation of phenothiazine itself can lead to a mixture of isomers, with substitution often occurring at the 2, 3, 7, and 8 positions. acs.orgacs.org The regioselectivity is influenced by the substituent on the nitrogen atom of the phenothiazine ring. For instance, N-acylphenothiazines tend to direct substitution to the 2 and 8 positions, while N-alkylphenothiazines direct to the 3 and 7 positions. acs.org Achieving selective acylation at the 1-position is therefore not straightforward with this method.

A more controlled approach involves directed ortho-metalation (DoM) . wikipedia.orgorganic-chemistry.org This strategy utilizes a directing group on the phenothiazine ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with an electrophile, such as carbon dioxide, to introduce the carboxylic acid group. unblog.fr For the synthesis of this compound, a suitable directing group at the N-10 position or a temporary directing group at an adjacent position could be employed to achieve the desired regioselectivity. unblog.fracs.org

Another strategy involves the synthesis of a pre-functionalized precursor that already contains a group at the 1-position that can be converted to a carboxylic acid. For example, starting with a phenothiazine derivative bearing a methyl or a formyl group at the C1 position, which can then be oxidized to a carboxylic acid. lew.ro

Advanced Synthetic Strategies for Enhanced Efficiency and Sustainability

In recent years, the focus has shifted towards developing more efficient, selective, and environmentally benign methods for the synthesis of this compound. These advanced strategies often employ transition metal catalysis, photocatalysis, electrosynthesis, and biocatalysis to overcome the limitations of classical methods.

Transition Metal-Catalyzed Coupling Reactions in Phenothiazine Synthesis

Modern cross-coupling reactions, particularly those catalyzed by palladium, have revolutionized the synthesis of complex aromatic compounds. For the construction of the phenothiazine core, Buchwald-Hartwig amination has emerged as a powerful alternative to the classical Ullmann condensation. wikipedia.org This palladium-catalyzed C-N bond-forming reaction can be used to couple an aryl halide with an amine under milder conditions and with greater functional group tolerance. The synthesis of the phenothiazine ring can be achieved through an intramolecular Buchwald-Hartwig amination of a suitably substituted diaryl sulfide.

Furthermore, transition metal catalysis can be employed for the direct C-H functionalization of the phenothiazine ring. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route. For example, palladium-catalyzed direct arylation or carboxylation could potentially be used to introduce the carboxylic acid group at the C1 position with high regioselectivity, guided by a suitable directing group.

Interactive Table: Comparison of Classical and Modern Coupling Reactions

| Reaction | Catalyst | Conditions | Advantages |

| Ullmann Condensation | Copper | High temperature, polar solvent | Established method |

| Buchwald-Hartwig Amination | Palladium | Milder conditions, various ligands | Higher yields, greater functional group tolerance |

Photocatalytic and Electrosynthetic Pathways for this compound

Photoredox catalysis has gained significant attention as a sustainable and powerful tool in organic synthesis. Phenothiazine derivatives themselves are known to be effective organic photoredox catalysts. nih.govacs.org This property can be harnessed for the synthesis of the phenothiazine core or for its functionalization. For instance, a photocatalytic cycle could be designed to facilitate the C-S or C-N bond formation required for the ring closure. Additionally, photocatalytic C-H carboxylation reactions using CO2 as a C1 source are being explored and could offer a green route to this compound.

Electrosynthesis provides another environmentally friendly approach by using electricity to drive chemical reactions, thus avoiding the use of stoichiometric chemical oxidants or reductants. The electrochemical oxidation of 10H-phenothiazine has been studied, revealing the formation of a radical cation. researchgate.net This reactive intermediate could potentially be trapped by a suitable nucleophile or undergo further reactions to enable functionalization. The electrochemical carboxylation of phenothiazine using carbon dioxide as the carboxylating agent is a promising avenue for the direct and green synthesis of this compound.

Biocatalytic Transformations in Phenothiazine Chemistry

The use of enzymes as catalysts (biocatalysis ) in organic synthesis offers unparalleled selectivity and mild reaction conditions. While the biocatalytic synthesis of the phenothiazine core is less explored, enzymes could play a significant role in the regioselective functionalization of the phenothiazine ring. For example, specific oxidases or hydrolases could be employed to introduce or modify functional groups on the phenothiazine scaffold with high precision. The development of engineered enzymes tailored for the specific transformation of phenothiazine derivatives holds promise for the future of sustainable synthesis of compounds like this compound.

Strategies for Yield Enhancement and Purity Control in this compound Synthesis

The synthesis of this compound, while established, presents opportunities for significant improvements in both yield and purity. A reported method involves the thiation of N-phenylanthranilic acid using sulfur and iodine in 1,2-dichlorobenzene (B45396) at high temperatures. researchgate.net However, the reported yield of 19% indicates a substantial need for optimization. researchgate.net Strategies to achieve this can be broadly categorized into reaction condition optimization and advanced purification techniques.

Reaction Condition Optimization:

Microwave Irradiation: For many heterocyclic syntheses, microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and, in some cases, increase yields. mdpi.com This technique could be applied to the synthesis of this compound to potentially drive the reaction to completion more efficiently and minimize the formation of degradation byproducts that can occur during prolonged heating.

Sonication: The use of ultrasound (sonochemistry) is another green chemistry approach that can enhance reaction rates and yields. nih.gov In the synthesis of related phenothiazine cyanochalcones, sonication reduced reaction times from hours to minutes with comparable or even improved yields. nih.gov Applying sonication to the thiation step could provide the necessary activation energy more efficiently than conventional heating.

Catalyst and Solvent Screening: The choice of catalyst and solvent is crucial. While iodine is a classic thiation catalyst, exploring other Lewis acids or promoters could lead to higher conversion rates. Similarly, screening high-boiling point solvents other than 1,2-dichlorobenzene might improve the solubility of intermediates and influence the reaction pathway favorably.

Purity Control and Purification Methods:

Achieving high purity is critical, especially for applications in materials science or medicinal chemistry. The primary purification method reported is column chromatography on silica (B1680970) gel. researchgate.net

Chromatographic Techniques: Column chromatography using a toluene (B28343) eluent is effective for separating the desired product from unreacted starting materials and byproducts. researchgate.net Optimization of the stationary phase (e.g., different grades of silica or alumina) and the mobile phase (solvent gradient) can significantly improve separation efficiency.

Recrystallization: After chromatographic purification, recrystallization from a suitable solvent system is a powerful technique for achieving high crystalline purity. The choice of solvent is determined by the solubility profile of this compound, aiming for high solubility at elevated temperatures and low solubility at room or reduced temperatures.

Washing and Extraction: The work-up procedure, which involves washing with a sodium thiosulphate solution to remove excess iodine, is a critical first step in purification. researchgate.net Further aqueous washes can remove other water-soluble impurities before proceeding to chromatography.

A comparison of potential optimization strategies is presented below:

| Strategy | Potential Advantage | Area of Application |

| Microwave Irradiation | Reduced reaction time, potential for higher yield. mdpi.com | Thiation reaction |

| Sonication | Significant reduction in reaction time, energy efficiency. nih.gov | Thiation reaction |

| Optimized Column Chromatography | High-resolution separation of product from impurities. researchgate.net | Post-reaction purification |

| Recrystallization | Attainment of high crystalline purity. | Final purification step |

Chemo- and Regioselectivity Challenges and Solutions in the Synthesis of this compound Derivatives

The structure of this compound possesses multiple reactive sites: the secondary amine at the N-10 position, the carboxylic acid group at the C-1 position, and the aromatic rings which are susceptible to electrophilic substitution. This multifunctionality presents significant chemo- and regioselectivity challenges when synthesizing derivatives.

Chemoselectivity:

The primary chemoselectivity challenge lies in differentiating reactions at the NH group versus the carboxylic acid group.

N-Alkylation/Acylation vs. Esterification: Standard esterification conditions (e.g., Fischer esterification with an alcohol and strong acid catalyst) would likely lead to protonation and potential side reactions at the N-10 position. Conversely, many N-alkylation or N-acylation reactions are performed under basic conditions, which would deprotonate the carboxylic acid, rendering it nucleophilic and potentially leading to unwanted side reactions.

Solution: The use of protecting groups is a classic solution. The carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester) to protect it while performing reactions at the N-10 position. Subsequently, the ester can be hydrolyzed back to the carboxylic acid. Alternatively, the N-10 position can be protected, for instance by a Boc group, to allow for selective modification of the carboxyl group. The synthesis of 10H-phenothiazine-10-carbonyl chloride derivatives, which are then reacted with amines to form amides, is a clear example of targeting the N-10 position. bilkent.edu.trnih.gov

Regioselectivity:

Regioselectivity concerns the position of substitution on the phenothiazine ring system. The existing carboxylic acid group at C-1 and the electron-rich nature of the phenothiazine nucleus direct the position of further substitutions.

Electrophilic Aromatic Substitution: The phenothiazine ring is activated towards electrophiles. The sulfur and nitrogen atoms direct incoming electrophiles to the ortho and para positions. For this compound, the positions C-3, C-7, and C-9 are the most likely sites for electrophilic attack (e.g., nitration, halogenation). For example, the nitration of 10H-phenothiazine with nitric acid leads to the formation of 3,7-dinitro-10H-phenothiazine. nih.gov

N-10 vs. C-Substitution: As seen in phosphorylation reactions of 10H-phenothiazine, competition between N-phosphorylation and C-phosphorylation can occur. nih.gov The choice of base and reaction conditions is critical in directing the reaction to the desired site. The use of a strong base like sodium hydride (NaH) tends to favor N-substitution. nih.gov

Solutions for Regiocontrol:

Directing Group Effects: The inherent directing effects of the heterocyclic system and the existing substituent must be considered. Computational studies, such as DFT calculations, can help predict the most likely sites of reaction. nih.govresearchgate.net

Reaction Conditions: Control of temperature, catalyst, and solvent can influence the regiochemical outcome. For instance, in Friedel-Crafts acylations, the choice of Lewis acid can alter the position of substitution.

Blocking Groups: In cases where a mixture of isomers is unavoidable, a blocking group can be temporarily installed at a reactive site to force the reaction to occur at the desired position. The blocking group is then removed in a subsequent step.

The table below summarizes the key selectivity challenges and their corresponding solutions.

| Challenge | Reactive Sites Involved | Solution |

| Chemoselectivity | N-10 Amine vs. C-1 Carboxylic Acid | Use of protecting groups for either the amine or the acid. |

| Regioselectivity (Aromatic) | C-2, C-3, C-4, C-6, C-7, C-8, C-9 | Exploiting directing group effects, control of reaction conditions, use of blocking groups. |

| Regioselectivity (N vs. C) | N-10 Amine vs. Aromatic Rings | Choice of base and reaction conditions (e.g., NaH for N-substitution). nih.gov |

Advanced Structural Analysis and Molecular Architecture of 10h Phenothiazine 1 Carboxylic Acid

High-Resolution Spectroscopic Techniques for Elucidating Molecular Conformation and Interactions

Spectroscopy offers a window into the dynamic behavior of molecules. For 10H-Phenothiazine-1-carboxylic acid, these techniques are crucial for understanding its conformation and the subtle, non-covalent interactions that dictate its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the connectivity and spatial arrangement of atoms in a molecule. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial structural confirmation, multi-dimensional techniques are required for unambiguous stereochemical assignment.

For this compound, ¹H NMR spectroscopy in a solvent like DMSO-d₆ reveals key signals: a multiplet for the aromatic protons between 6.88-7.04 ppm, two doublets for specific aromatic protons at 7.18 and 7.65 ppm, a singlet for the amine proton (N-H) at 9.63 ppm, and a singlet for the carboxylic acid proton at a significantly downfield shift of 10.15 ppm. researchgate.net The deshielding of the carboxylic proton is indicative of its acidic nature and potential involvement in hydrogen bonding. researchgate.net

Multi-dimensional NMR experiments would further refine this structure:

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity of the protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) can detect through-space interactions between protons, providing critical information on the molecule's conformation and the spatial proximity of the carboxylic acid group to other parts of the phenothiazine (B1677639) core.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are particularly sensitive to the presence and nature of hydrogen bonds, which are critical features in the structure of this compound.

The spectrum of the parent phenothiazine structure shows characteristic bands for C-S-C symmetric stretching (~1080 cm⁻¹), C-N-C symmetric stretching (~1243 cm⁻¹), and N-H stretching (~3340 cm⁻¹). researchgate.net For this compound, the spectrum is further defined by the carboxylic acid group and intramolecular interactions. Computational studies have shown that a conformer featuring an intramolecular hydrogen bond between the heterocyclic N-H group and the carbonyl oxygen of the carboxylic acid is energetically favorable. researchgate.netresearchgate.net

This hydrogen bond would have distinct spectroscopic signatures:

N-H and O-H Stretching: The N-H and carboxylic O-H stretching bands would appear broadened and shifted to lower wavenumbers (red-shifted) compared to a conformation without this bond. This is a classic indicator of hydrogen bond formation.

C=O Stretching: The carbonyl (C=O) stretching frequency would also be affected. Its involvement as a hydrogen bond acceptor typically causes a slight red shift in its vibrational frequency.

Comparing FT-IR and Raman spectra is valuable because vibrational modes can be either IR or Raman active, or both, providing complementary information. For centrosymmetric arrangements, such as a potential carboxylic acid dimer, the rule of mutual exclusion would apply, where vibrations that are IR active are Raman inactive, and vice-versa. psu.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its solid, crystalline form. It provides exact atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and intermolecular interactions that define the crystal lattice.

Single-crystal X-ray diffraction (SC-XRD) involves irradiating a high-quality single crystal with an X-ray beam and analyzing the resulting diffraction pattern. aps.org This analysis yields a detailed electron density map from which the molecular and supramolecular structure can be built. mdpi.com

For this compound, SC-XRD would be instrumental in:

Confirming Conformation: It would provide unequivocal proof of the dominant conformation in the solid state, including the butterfly-like fold of the phenothiazine ring and the orientation of the carboxylic acid substituent.

Identifying Polymorphs: Polymorphs are different crystalline forms of the same compound that can exhibit distinct physical properties. The presence of flexible functional groups and hydrogen bonding capabilities in this compound (N-H donor, COOH donor and acceptor) creates a high likelihood of polymorphism. SC-XRD is the only technique that can fully characterize the unique packing arrangement of each polymorph.

Characterizing Cocrystals: The molecule is a strong candidate for forming cocrystals with other molecules (guests). nih.gov For instance, the carboxylic acid group could form robust hydrogen bonds with other acids or with basic compounds like amides. nih.gov SC-XRD would elucidate the specific intermolecular interactions, such as hydrogen bonds and π-π stacking, that hold the cocrystal together.

While a crystal structure for a hydrazine (B178648) derivative of this compound has been reported, the structure of the parent acid itself is not described in the searched literature. researchgate.net

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to identify crystalline materials. Instead of a single crystal, it uses a finely powdered sample containing millions of randomly oriented microcrystals. The resulting diffraction pattern, or diffractogram, serves as a unique fingerprint for a specific crystalline phase. nih.gov

In research involving this compound, PXRD is essential for:

Phase Identification: Comparing an experimental PXRD pattern to a database of known patterns (often simulated from single-crystal data) allows for fast and reliable confirmation that the desired compound has been synthesized in the correct crystalline form.

Purity Analysis: It can detect the presence of crystalline impurities or different polymorphic forms within a bulk sample.

Monitoring Transformations: PXRD is used to study phase transitions that may occur due to changes in temperature, pressure, or upon slurry in a solvent, which is crucial in cocrystal screening and polymorphism studies. nih.gov

Computational Chemistry for Electronic Structure and Conformational Landscape

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides profound insights into molecular structure and properties that can be difficult to access experimentally. These models allow for the exploration of the conformational landscape and the calculation of electronic properties.

For this compound, DFT calculations using the B3LYP/6-31G* method have been employed to investigate its structure. researchgate.net The study identified two stable conformers based on the rotation of the carboxylic acid group:

Conformer 1a: This lower-energy conformer is stabilized by an intramolecular hydrogen bond between the hydrogen of the heterocyclic amine (N-H) and the carbonyl oxygen of the carboxylic acid group.

Conformer 1b: A higher-energy conformer that does not possess this intramolecular hydrogen bond.

The calculations showed that conformer 1a is more stable than 1b, suggesting that the intramolecular hydrogen bond plays a significant role in defining the molecule's preferred shape. researchgate.net Furthermore, these computational models can correlate structural features with observable properties. For example, the calculated electron density at the heterocyclic nitrogen atom was found to correlate well with the experimentally measured electrochemical oxidation potential, with the more stable conformer (1a) having a higher electron density. researchgate.net

Table 1: Calculated Properties of this compound Conformers Data derived from computational studies. researchgate.netresearchgate.net

| Property | Conformer 1a (H-bonded) | Conformer 1b (non-H-bonded) |

| Relative Stability | More Stable | Less Stable |

| Key Feature | Intramolecular H-bond (N-H···O=C) | No intramolecular H-bond |

| Calculated Energy | Lower minimal energy | Higher minimal energy |

| Electron Density at N | Higher | Lower |

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations provide a detailed picture of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting its reactivity.

The distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps derived from DFT calculations, highlights the regions susceptible to electrophilic and nucleophilic attack. In phenothiazine derivatives, the areas around the nitrogen and sulfur atoms, as well as the aromatic rings, are often identified as electron-rich regions, indicating sensitivity to nucleophilic attacks. nih.gov Conversely, hydrogen atoms can be sites for electrophilic attack. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily excited, thus being more reactive. While specific HOMO-LUMO gap values for this compound require dedicated computational studies, analysis of similar phenothiazine derivatives shows that these values are instrumental in understanding their electronic transitions and charge-transfer properties. acs.org

Further DFT calculations can elucidate various thermochemical parameters that describe the molecule's reactivity, such as ionization potential, electron affinity, and bond dissociation enthalpy. nih.gov These parameters are vital for predicting how the molecule will behave in different chemical environments and its potential to participate in redox reactions.

Table 1: Calculated Properties of this compound Conformers

| Property | Conformer 1a (with H-bond) | Conformer 1b (without H-bond) | Solvent |

| Molecular Energy (E) | More Stable | Less Stable | Gas Phase |

| Electrostatic Charge on Heterocyclic N | Higher Electron Density | Lower Electron Density | Gas Phase |

This table is generated based on findings reported in electrochemical studies of this compound, which utilized DFT calculations to analyze its conformational stability. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides a static picture of the molecule's electronic structure, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the conformational changes of this compound and its interactions with the surrounding environment, particularly with solvent molecules.

Although specific MD simulation studies on this compound are not extensively documented in the reviewed literature, the principles derived from simulations of other phenothiazine derivatives can be extrapolated. nih.govnih.gov MD simulations can investigate the stability of the molecule in different solvents, revealing how solvent polarity and hydrogen bonding capacity affect its conformation and the orientation of the carboxylic acid group. chemrxiv.org

For instance, MD simulations can be used to study the solvation shell of this compound in water. This would involve analyzing the number of hydrogen bonds formed between the carboxylic acid group and water molecules, as well as the interactions of the hydrophobic phenothiazine core with the solvent. nih.gov Such studies are crucial for understanding the molecule's solubility and how it presents itself for interaction with other molecules in a biological or chemical system.

Furthermore, MD simulations can provide insights into the flexibility of the phenothiazine ring system, which is known for its characteristic "butterfly" motion. The simulations can quantify the fluctuations and conformational landscape of the molecule, which are important for its binding to biological targets or its self-assembly properties. nih.gov The radius of gyration, a measure of the molecule's compactness, can be tracked over time to assess conformational stability. nih.gov

By combining DFT calculations with MD simulations, a comprehensive model of this compound's behavior can be constructed. DFT can provide accurate parameters for the force fields used in MD simulations, ensuring that the simulations are physically realistic. This integrated approach is essential for a complete understanding of the molecule's structure-property relationships.

Derivatization Strategies and Structure Activity Relationship Sar Studies

Modification at the N10 Position of 10H-Phenothiazine-1-carboxylic acid

The nitrogen atom of the phenothiazine (B1677639) ring is a primary site for derivatization, significantly impacting the electronic environment of the entire heterocyclic system. researchgate.netnih.gov

Substitution at the N10 position directly influences the electron-donating character of the phenothiazine core. ubbcluj.ro N-alkylation and N-acylation are common strategies to modulate these properties.

N-Alkylation: The introduction of alkyl groups at the N10 position has a discernible effect on the electronic properties. A comparative study of 3-phenylphenothiazine derivatives revealed that the N-unsubstituted (NH) derivative displays the most red-shifted absorption maximum in its UV/Vis spectrum compared to its N-methyl and N-n-hexyl counterparts. ubbcluj.ro This indicates that substitution at the nitrogen atom alters the electronic transitions within the molecule.

Furthermore, cyclic voltammetry data shows that N-alkylation anodically shifts the oxidation potential, making the compound harder to oxidize. This suggests that the unsubstituted NH-phenothiazine is a more potent electron donor than its N-alkylated analogs. ubbcluj.ro The electron-donating strength generally follows the order: NH > N-hexyl > N-methyl. ubbcluj.ro

N-Acylation: Acylation of the N10 position introduces an electron-withdrawing acyl group, which can significantly alter the molecule's properties. For instance, N-acetylation can be achieved by reacting the phenothiazine core with acetyl chloride. metfop.edu.in This modification can influence the molecule's conformation and electronic distribution. N-phosphorylation is another related transformation, where reagents like 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide can be used to introduce a phosphoryl group at the N10 position, leading to products such as 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide. nih.gov Such modifications have been shown to induce significant changes in photophysical properties, including phosphorescence. nih.gov

| N10-Substituent | Effect on UV/Vis Absorption (λmax) | Effect on Oxidation Potential | Reference |

| H | Most red-shifted | Lowest potential (strongest donor) | ubbcluj.ro |

| n-Hexyl | Blue-shifted vs. H | Anodically shifted vs. H | ubbcluj.ro |

| Methyl | Blue-shifted vs. H and n-Hexyl | Most anodically shifted (weakest donor) | ubbcluj.ro |

| Acetyl | Introduction of electron-withdrawing group | Modulates electronic distribution | metfop.edu.in |

| Phosphoryl | Induces large hypsochromic shift | Influences photophysical properties | nih.gov |

Attaching larger aromatic and heterocyclic systems to the N10 position is a key strategy for developing hybrid molecules with specific biological activities. mdpi.com For example, phenothiazine carboxylic acid derivatives have been linked to 6-amino-pyrimidine-2,4(1H,3H)-dione moieties to create novel histamine (B1213489) H1 antagonists. researchgate.net This approach combines the pharmacophore of phenothiazine with another biologically active nucleus to generate compounds with enhanced or new therapeutic profiles. researchgate.netmdpi.com The synthesis of such hybrids often involves creating a linker between the N10 atom and the desired moiety. Similarly, the introduction of a simple phenyl group at the N10 position yields 10-phenyl-10H-phenothiazine, further illustrating the versatility of N-arylation reactions. bldpharm.com

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C1 position is a versatile handle for a wide range of chemical transformations, allowing for the fine-tuning of properties like solubility and reactivity, and for the introduction of diverse functional groups.

Lipophilicity is a critical parameter influencing a molecule's ability to cross biological membranes and its solubility in non-polar environments. nih.gov The carboxylic acid group of this compound can be readily converted into esters and amides to modulate this property.

Esterification: The process of esterification, or lipophilization, involves reacting the carboxylic acid with an alcohol. nih.gov This transformation enhances the compound's hydrophobicity. nih.gov The synthesis can be performed through various methods, including enzymatic catalysis or by forming activated esters. nih.govgoogle.com Activated esters, such as those formed with p-nitrophenol or through the use of condensing agents like N,N'-dicyclohexylcarbodiimide (DCC), can then efficiently react with alcohols to yield the desired ester derivatives. google.com

Amidation: Similar to esterification, amidation involves the reaction of the carboxylic acid (or its activated derivative) with an amine. google.com This reaction is fundamental in medicinal chemistry for creating peptide-like linkages and introducing new functionalities. The reaction can be facilitated by converting the carboxylic acid into a more reactive form, such as an acyl chloride, acyl azide, or by using water-soluble carbodiimides (WSC) as coupling agents. google.com These amide derivatives can exhibit distinct biological properties and serve as intermediates for more complex structures. google.com

The carboxylic acid group can be reduced to a primary alcohol, providing a new site for further functionalization. This transformation is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a dry ether solvent. chemguide.co.uklibretexts.org Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not reactive enough to reduce carboxylic acids. chemguide.co.uklibretexts.org The reduction proceeds through an aldehyde intermediate, but this species is more reactive than the starting carboxylic acid and is immediately reduced to the primary alcohol; therefore, it cannot be isolated. libretexts.org The resulting alcohol can then be used in subsequent reactions, such as ether or ester formation, to build more complex derivatives.

Decarboxylation, the removal of the carboxyl group, offers a pathway to introduce other functionalities in its place. While simple decarboxylation can be challenging, various methods for decarboxylative cross-coupling have been developed. chemrevlett.com For instance, decarboxylative nitration allows for the replacement of the carboxylic acid group with a nitro (-NO₂) group. chemrevlett.com This reaction can be achieved using reagents like nitronium tetrafluoroborate (B81430) (NO₂BF₄) in the presence of a catalyst such as silver carbonate. chemrevlett.com The introduction of a nitro group, a versatile functional group in organic synthesis, opens up further synthetic possibilities, as it can be readily reduced to an amine or used in other coupling reactions. chemrevlett.com

Substituent Effects and SAR Analysis on the Phenothiazine Ring System

The biological activity of phenothiazine derivatives is intricately linked to the nature and position of substituents on the tricyclic core. While much of the historical research has centered on neuroleptic agents bearing a basic side chain at the 10-position, the principles of substituent effects can be extrapolated and applied to the this compound framework.

Systematic Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents on the phenothiazine ring play a pivotal role in modulating biological activity. The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) at various positions can significantly influence the molecule's interaction with biological targets.

For many phenothiazine derivatives, particularly those with antipsychotic activity, the presence of an electron-withdrawing group at the 2-position is a well-established requirement for enhanced potency. slideshare.netif-pan.krakow.pl This is attributed to the group's ability to influence the conformation of the side chain and its interaction with dopamine (B1211576) receptors. slideshare.net While the primary focus of such studies has been on neuroleptic activity, the underlying principle of electronic modulation of the phenothiazine ring is broadly applicable. For instance, in a series of phenothiazine derivatives studied for multidrug resistance (MDR) reversal, the presence of electron-withdrawing substituents like chlorine and trifluoromethyl at the 2-position was a common feature of active compounds. researchgate.net

Conversely, the introduction of electron-donating groups can also lead to valuable biological activities. In the context of antioxidant activity, the presence of electron-donating groups on the phenothiazine ring has been shown to enhance its radical scavenging properties. researchgate.net This suggests that for therapeutic applications targeting oxidative stress, derivatization of this compound with EDGs could be a promising strategy.

The acidity of the carboxylic acid group itself is subject to the influence of substituents on the aromatic rings. Electron-withdrawing groups are known to increase the acidity of carboxylic acids by stabilizing the carboxylate anion through inductive effects. doubtnut.comlibretexts.org This modulation of pKa could, in turn, affect the compound's pharmacokinetic profile and its ability to interact with specific biological targets.

Table 1: Effect of Substituents on the Biological Activity of Phenothiazine Derivatives

| Substituent at C2 | Substituent Type | Observed Biological Activity | Reference |

| -Cl | Electron-Withdrawing | Enhanced Antipsychotic Activity | if-pan.krakow.pl |

| -CF3 | Strong Electron-Withdrawing | Enhanced Antipsychotic Activity | if-pan.krakow.pl |

| -SCH3 | Electron-Donating | Varied (less potent than EWGs for antipsychotic activity) | researchgate.net |

| -H | Neutral | Baseline Activity | researchgate.net |

This table provides a general overview of substituent effects on phenothiazine derivatives, which may be applicable to the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent and selective analogues.

Several QSAR studies have been conducted on phenothiazine derivatives, providing valuable insights into the structural requirements for various biological activities. For instance, a QSAR study on phenothiazine derivatives as antitubercular agents revealed the significance of physicochemical descriptors such as the logarithm of the partition coefficient (slogp) and certain topological indices (SaaCHE-index and Chiv2) in determining the biological activity. researchgate.net Another QSAR investigation on phenothiazine-type multidrug resistance modulators highlighted the importance of hydrophobic and hydrogen bond acceptor fields in the interaction with the target protein. researchgate.net

While a specific QSAR model for this compound derivatives is not extensively reported, the existing models for other phenothiazine series offer a roadmap for future research. A predictive QSAR model for this class of compounds would likely need to incorporate descriptors that account for:

Electronic properties: Parameters describing the electron-donating or withdrawing nature of substituents on the phenothiazine ring.

Steric factors: The size and shape of the substituents, which can affect binding to a target.

The development of robust and predictive QSAR models for this compound and its derivatives will be instrumental in accelerating the discovery of new therapeutic agents. youtube.com

Biological and Biochemical Investigations Preclinical Focus, in Vitro/ in Vivo Animal Models Only

Mechanistic Studies of 10H-Phenothiazine-1-carboxylic acid's Interactions with Biological Targets

The tricyclic structure of phenothiazines, characterized by a sulfur and nitrogen atom in the central ring, is pivotal to their biological activity. These compounds are known to interact with a variety of biological macromolecules, modulating their function and influencing downstream cellular processes.

Enzyme Inhibition and Activation Profiling in Cell-Free Systems

Phenothiazine (B1677639) derivatives have been demonstrated to modulate the activity of various enzymes. While specific enzymatic assays for this compound are not widely reported, studies on related compounds suggest potential targets. For instance, some phenothiazine derivatives have shown inhibitory activity against farnesyltransferase (FTase), a key enzyme in post-translational modification of proteins involved in signal transduction. A phenothiazine-chalcone derivative, for example, has been reported to inhibit human FTase with a half-maximal inhibitory concentration (IC50) in the nanomolar range.

Furthermore, phenothiazines are recognized as modulators of cholinesterases. nih.gov In silico screening of various phenothiazine derivatives has identified cholinesterases as common targets. nih.gov Some novel phenothiazine derivatives have been shown to significantly modulate cholinesterase activity in vivo. nih.gov The electron-rich nature of the phenothiazine core allows it to participate in redox reactions, which may contribute to its ability to modulate enzyme activity.

Table 1: Enzyme Inhibition by Phenothiazine Derivatives (Data for related compounds)

| Compound Class | Target Enzyme | Reported Activity |

| Phenothiazine-chalcone | Human Farnesyltransferase | IC50 = 9 nM |

| Novel Phenothiazine Derivatives | Cholinesterases | Significant in vivo modulation |

Note: This table presents data for phenothiazine derivatives and may not be directly representative of this compound.

Receptor Binding and Ligand-Target Interaction Assays

The ability of phenothiazines to interact with various receptors is a cornerstone of their pharmacological effects. Studies on phenothiazine carboxylic acid derivatives have revealed their affinity for the human histamine (B1213489) H1 receptor. nih.govresearchgate.net The interaction with these receptors is often evaluated through binding assays that determine the affinity of the compound for the receptor. While specific receptor binding data for this compound is not available, the structural similarity to other active phenothiazines suggests potential interactions with a range of receptors, including but not limited to dopamine (B1211576) and serotonin (B10506) receptors, which are known targets for many phenothiazine-based drugs. nih.gov

Modulation of Intracellular Signaling Pathways in Cell Lines

Phenothiazine derivatives have been shown to exert their effects by modulating key intracellular signaling pathways involved in cell proliferation, survival, and apoptosis. frontiersin.org Research indicates that phenothiazines can inhibit the PDK1/Akt and MAPK/ERK1/2 signaling pathways, which are frequently hyperactivated in cancer cells. frontiersin.org Inhibition of these pathways can lead to a decrease in cell proliferation and survival. frontiersin.orgnih.gov

Furthermore, phenothiazines can induce apoptosis through the inhibition of the Akt/mTOR pathway. frontiersin.org In some cancer cell lines, treatment with phenazine-1-carboxylic acid, a structurally related compound, has been shown to induce apoptosis mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling pathway. jcu.czresearchgate.net This leads to the depolarization of the mitochondrial membrane, downregulation of the anti-apoptotic protein Bcl-2, and upregulation of the pro-apoptotic protein Bax. jcu.czresearchgate.net

Cellular Uptake and Subcellular Localization Studies Using Advanced Imaging Techniques

The cellular uptake and subcellular localization of a compound are critical determinants of its biological activity. The amphiphilic nature of phenothiazines allows them to interact with and penetrate cellular membranes. frontiersin.org This interaction can lead to alterations in membrane fluidity and integrity. nih.gov While specific studies on the cellular uptake and subcellular localization of this compound using advanced imaging techniques are not documented, it is known that phenothiazine derivatives can accumulate in various cellular compartments. For instance, a radiolabeled phenothiazine conjugate has demonstrated good localization at tumor sites in vivo. nih.gov The presence of a carboxylic acid moiety might influence the cellular uptake, as has been observed with other compounds where a benzene (B151609) carboxylic acid moiety was associated with decreased cellular uptake.

In Vitro Efficacy and Selectivity Profiling in Research Models

The cytotoxic and anti-proliferative effects of phenothiazine derivatives have been evaluated in various cancer cell lines, providing insights into their potential as anticancer agents.

Cell-Based Assays for Cellular Response Evaluation (e.g., proliferation, apoptosis, migration)

Cell-based assays have demonstrated that phenothiazine derivatives can inhibit the proliferation of various cancer cell lines. nih.govnih.gov For instance, novel phenothiazine derivatives have shown cytotoxicity against liver cancer cell lines such as Hep3B and SkHep1. nih.gov Furthermore, certain phenothiazine conjugates have displayed promising anti-proliferative activity against a panel of 60 human cancer cell lines, with GI50 (concentration for 50% of maximal inhibition of cell proliferation) values in the sub-micromolar range. nih.gov

Studies have also shown that these compounds can induce apoptosis in cancer cells. nih.govnih.gov In colon cancer (HCT-116) and breast cancer (MDA-MB231) cell lines, some phenothiazine derivatives have been shown to induce early apoptosis. nih.gov The induction of apoptosis is a key mechanism of action for many anticancer drugs.

Table 2: In Vitro Cellular Response to Phenothiazine Derivatives (Data for related compounds)

| Cell Line | Assay Type | Observed Effect |

| Hep3B (Liver Cancer) | Cytotoxicity | Inhibition of proliferation |

| SkHep1 (Liver Cancer) | Cytotoxicity | Inhibition of proliferation |

| HCT-116 (Colon Cancer) | Apoptosis Assay | Induction of early apoptosis |

| MDA-MB231 (Breast Cancer) | Apoptosis Assay | Induction of early apoptosis |

Note: This table presents data for phenothiazine derivatives and may not be directly representative of this compound.

Biochemical Assays for Specific Molecular Targets

Detailed biochemical assays to elucidate the specific molecular targets of this compound, such as its influence on protein-protein interactions or enzyme kinetics, are not extensively reported in the available scientific literature.

While the broader class of phenothiazine derivatives has been investigated for various biological activities, including anticancer and antimicrobial effects, specific data on the enzymatic inhibition or receptor binding profile of this compound remains limited. nih.gov Some studies have explored the electrochemical properties of this compound, which can provide insights into its potential to act as an electron transfer mediator in biological systems. researchgate.netubbcluj.roubbcluj.ro For instance, its electrochemical oxidation has been studied, revealing a monoelectronic oxidation step at low potentials, a characteristic relevant to its potential interactions with redox-active enzymes. researchgate.netubbcluj.roubbcluj.roresearchgate.net However, these studies have not directly translated into specific enzyme kinetic data or the identification of direct protein targets.

One study investigated the use of this compound as a potential mediator for the electrochemical detection of Malachite Green, but it was found to be unsuitable for this particular application. researchgate.net This suggests that while it possesses redox activity, its interaction with specific molecules may be selective. Further research is required to screen this compound against a panel of enzymes and receptors to identify its specific molecular targets and elucidate its mechanism of action at a biochemical level.

In Vivo Preclinical Efficacy Studies in Animal Models

Pharmacokinetic Profiling and Metabolite Identification in Preclinical Species

Comprehensive pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical species are not currently available in the public domain. Similarly, specific reports on the identification of its metabolites following in vivo administration in animal models have not been published.

While patents mention the potential for phenothiazine derivatives to be formulated as prodrugs to improve their pharmacokinetic properties, specific in vivo data for this compound is absent. google.comgoogle.com The general class of phenothiazines is known to undergo extensive metabolism, but without dedicated studies on this particular analogue, its metabolic fate remains speculative.

Computational and In Silico Predictions for ADMET Properties and Target Identification

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Specific molecular docking and molecular dynamics simulation studies focused on the interaction of this compound with specific biological receptors or enzymes are not widely reported.

However, computational methods have been employed to study the compound's fundamental properties. For example, Density Functional Theory (DFT) calculations have been used to investigate its electrochemical behavior and the influence of intramolecular hydrogen bonding. ubbcluj.ro These studies provide insights into the molecule's conformational preferences and electronic properties, which are foundational for future in silico drug design efforts. researchgate.net The existence of two conformers, one with an intramolecular hydrogen bond and one without, has been suggested based on these calculations. researchgate.net While these computational studies are valuable, they have not yet been extended to predict binding affinities or dynamic interactions with specific disease-relevant protein targets.

Machine Learning Approaches for Predicting Biological Activities and ADMET Profiles

The application of machine learning algorithms to predict the biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of this compound has not been specifically documented in the available literature.

While machine learning is an increasingly powerful tool in drug discovery for predicting compound properties, its application to this particular phenothiazine derivative has not been a focus of published research. Future work could leverage its known structure and basic physicochemical properties to build predictive models for its likely biological activities and pharmacokinetic characteristics.

Materials Science and Advanced Functional Applications

Redox Chemistry and Electrochemical Properties of 10H-Phenothiazine-1-carboxylic acid

The defining characteristic of phenothiazine (B1677639) and its derivatives is their ability to undergo facile and often reversible oxidation-reduction (redox) reactions. This property is central to their application in functional materials. The electrochemical behavior of this compound has been specifically investigated to understand how the carboxylic acid substituent at the 1-position influences the redox characteristics of the phenothiazine core.

Cyclic Voltammetry and Spectroelectrochemistry for Redox Potential Determination

The electrochemical properties of this compound have been explored using techniques such as square wave anodic stripping voltammetry (SWASV) at a glassy carbon electrode. researchgate.netresearchgate.net This method allows for the determination of key electrochemical parameters, including the potential at which the compound is oxidized.

Research has shown that this compound undergoes an initial monoelectronic oxidation at a relatively low potential of approximately 0.25 V. researchgate.netresearchgate.net This first oxidation step is a crucial event, as it leads to the formation of a radical cation. The exact value of this oxidation potential is observed to be moderately influenced by the solvent used, which can affect molecular conformations and interactions. researchgate.netresearchgate.net For instance, the presence of an intramolecular hydrogen bond between the heterocyclic NH group and the carboxyl substituent can impact the electron density at the nitrogen atom, which in turn correlates with the measured oxidation potential. researchgate.net

Table 1: First Oxidation Potential of this compound in Various Solvents

| Solvent | Oxidation Potential (V) | Technique |

|---|---|---|

| Acetonitrile | ~0.25 | SWASV |

| Dimethyl Sulfoxide (DMSO) | ~0.25 | SWASV |

| Chloroform | ~0.25 | SWASV |

Data sourced from electrochemical studies on this compound. researchgate.net The potential is for the first monoelectronic oxidation step.

Spectroelectrochemistry, which combines electrochemical methods with spectroscopy, provides deeper insights by allowing for the characterization of the species generated at different potentials. For phenothiazine derivatives in general, this technique has been used to observe the formation of stable intermediate species like radical cations and dications, revealing the structural changes that accompany the oxidation processes. researchgate.netuky.eduresearchgate.net

Investigation of Electron Transfer Mechanisms and Radical Cation Formation

The electrochemical oxidation of the phenothiazine core typically proceeds through the formation of a radical cation as an intermediate. researchgate.net This process involves the removal of a single electron. The stability of this resulting radical cation is a critical factor for many applications and is influenced by the nature and position of substituents on the phenothiazine ring, as well as the surrounding chemical environment like acidity. researchgate.net

The generally accepted mechanism for phenothiazine oxidation involves a two-step, single-electron transfer process. nih.gov

First Oxidation: The neutral phenothiazine molecule (PTH) loses one electron to form a stable radical cation (PTH•+). nih.govresearchgate.net

Second Oxidation: This radical cation can then undergo a further oxidation, losing a second electron to form a dication (PTH2+). nih.gov

Studies on the parent phenothiazine molecule have shown that these successive electron-transfer steps correspond to the removal of a π-electron from the nitrogen atom, followed by the removal of a π-electron from the sulfur atom. nih.gov This process is accompanied by a conformational change, where the nonplanar, butterfly-like structure of the neutral phenothiazine molecule transforms into a planar configuration in the dication state. nih.gov The radical cation (PTH•+) is often colored, a characteristic that is exploited in electrochromic applications. researchgate.net Further oxidation can lead to the formation of products like colorless phenothiazine sulfoxide. researchgate.netacs.org

For this compound, the initial oxidation generates the corresponding radical cation. researchgate.net The reversibility of this first redox process is a key feature that makes phenothiazines efficient mediators in various electrochemical systems. researchgate.net

Integration into Polymer Systems and Functional Materials

The presence of the carboxylic acid group on this compound provides a convenient attachment point for incorporating the phenothiazine unit into larger macromolecular structures, such as polymers. This integration allows for the development of functional materials that combine the desirable electronic and optical properties of the phenothiazine core with the processability and mechanical properties of polymers.

Synthesis of Phenothiazine-Based Polymers for Organic Electronics

Phenothiazine-containing polymers are promising materials for various organic electronic applications, including organic light-emitting diodes (OLEDs), polymer solar cells, and transparent electronics. unito.itmanchester.ac.ukmdpi.com The strong electron-donating nature of the phenothiazine ring makes these polymers excellent candidates for hole transport materials. researchgate.net

Several polymerization methods can be employed to synthesize phenothiazine-based polymers:

Buchwald-Hartwig Amination Polymerization: This method has been used to create novel polymers by reacting 10-hexyl-10H-phenothiazine with substituted anilines, resulting in materials with remarkable thermal stability and transparency in the visible region. unito.it

Sonogashira Cross-Coupling Reactions: This technique allows for the synthesis of co-poly-ynes by coupling diethynyl-phenothiazine derivatives with various dibromo aromatic spacers. manchester.ac.uk

Condensation Polymerization: The carboxylic acid functionality of this compound can be directly utilized in condensation reactions with diols or diamines to form polyesters or polyamides, respectively. This provides a direct route to embedding the phenothiazine unit into the polymer backbone.

The resulting polymers often exhibit high thermal stability and good solubility in organic solvents, which is crucial for fabricating thin films for electronic devices. unito.it The ability to tune the chemical structures by selecting different co-monomers allows for precise control over the electrochemical and photophysical properties of the final material. mdpi.com

Development of Photoactive and Electrochromic Materials from this compound

The redox activity and optical properties of the phenothiazine core make it an excellent building block for photoactive and electrochromic materials. Electrochromic materials are capable of changing their color in response to an applied electrical potential.

The oxidation of phenothiazine derivatives leads to the formation of colored radical cations. This reversible color change forms the basis of their use in electrochromic devices (ECDs). researchgate.net Research on N-substituted phenothiazine derivatives has shown that they can function as anodic electrochromic materials, exhibiting clear and reversible color changes from blue to red upon electrochemical doping and dedoping. researchgate.net

Furthermore, the introduction of a carboxylic acid unit onto the phenothiazine core has been shown to be an effective strategy for tuning the photophysical properties of the molecule. Specifically, it can lead to a blue shift in the light emission, making it a valuable approach for developing blue-light-emitting materials for applications like OLEDs. lew.ro The carboxylic acid group can also promote the formation of hydrogen bonds, influencing the molecular packing in the solid state and consequently affecting the material's properties. lew.ro

Applications in Chemical Sensors and Biosensors

The electrochemical properties of this compound make it a candidate for use in the development of chemical sensors and biosensors. researchgate.net The principle behind its use in this context is often related to its ability to act as an electron transfer mediator.

An investigation into the potential of this compound as a mediator for the electrochemical detection of the dye Malachite Green was conducted. researchgate.net The hypothesis was that an electrostatic attraction between the carboxyl group of the phenothiazine derivative and the cationic dye would facilitate detection at a modified electrode surface. However, the study concluded that for this specific analyte, the electrochemical system was not suitable, as no favorable interactions were observed. researchgate.net

Despite this specific outcome, the general principle remains valid. The reversible redox process of phenothiazines makes them effective mediators for various electrochemical oxidation processes, including those involving enzymes like glucose oxidase. researchgate.net Enzyme-based biosensors are widely used for detecting biological molecules, where an enzyme catalyzes a reaction with the target analyte, and the resulting electrochemical signal is detected. mdpi.com The ability of phenothiazine derivatives to facilitate electron transfer between an enzyme's active site and an electrode surface is a key area of interest. The carboxylic acid group in this compound offers a functional handle for covalent attachment to enzyme surfaces or electrode materials, potentially enhancing the stability and performance of such biosensors.

Design of Electrochemical Sensors for Environmental or Biological Analytes

The unique electrochemical properties of the phenothiazine ring system make this compound a molecule of significant interest for the development of sensitive electrochemical sensors. The core of its utility lies in the reversible oxidation of the phenothiazine nucleus. This process involves the generation of a stable radical cation, a reaction that can be readily detected and quantified using electrochemical techniques such as voltammetry.

Research into the electrochemical behavior of this compound has been conducted using methods like square wave anodic stripping voltammetry (SWASV) at a glassy carbon electrode. researchgate.net These studies have shown that the compound undergoes a primary monoelectronic oxidation step at relatively low potentials, typically around 0.25 V versus a reference electrode. researchgate.netresearchgate.net This initial oxidation generates the corresponding radical cation species. researchgate.net The precise potential of this oxidation can be influenced by the solvent environment, a factor that can be tuned to optimize sensor performance. researchgate.netresearchgate.net

The presence of the carboxylic acid group at the 1-position is crucial for sensor design. This functional group provides a convenient anchor point for immobilizing the molecule onto electrode surfaces. By covalently bonding this compound to materials like glassy carbon, gold, or platinum electrodes, stable and reusable sensors can be fabricated. researchgate.net Once immobilized, the phenothiazine moiety can act as a redox mediator. In this role, it can facilitate the electrochemical detection of analytes that are otherwise difficult to measure. For example, it can be used to detect biologically important molecules by shuttling electrons between the analyte and the electrode surface.

The electrochemical oxidation process is sensitive to the local chemical environment, which forms the basis for its use in analyte detection. Changes in pH, the presence of specific metal ions, or interactions with biological molecules can alter the oxidation potential or the current response, allowing for quantitative analysis.

Table 1: Electrochemical Oxidation Data for this compound

| Solvent | Oxidation Potential (Peak 1a vs. Ag/AgCl) | Oxidation Potential (Peak 1b vs. Ag/AgCl) |

|---|---|---|

| Acetonitrile | ~0.25 V | Not clearly resolved |

| Dichloromethane | Modulated by solvent | Modulated by solvent |

| Dimethyl sulfoxide | Modulated by solvent | Modulated by solvent |

Data derived from studies on the electrochemical oxidation of this compound, showing the first oxidation potential corresponding to the formation of the radical cation. The potential is slightly modulated by the solvent used. researchgate.net

Development of Fluorescent Probes and Imaging Agents Based on this compound

The phenothiazine scaffold is an electron-rich heterocyclic system that often serves as the core for fluorescent molecules. nih.gov Its inherent photophysical properties can be modified by attaching various functional groups, making it a versatile platform for designing fluorescent probes and imaging agents. This compound is a valuable derivative in this context due to the dual functionality of its phenothiazine core as a fluorophore and its carboxylic acid group as a versatile handle for further chemical modification.

The fluorescence of phenothiazine-based compounds arises from π-π* electronic transitions within the aromatic system. nih.gov The emission wavelength and quantum yield are sensitive to the substituents on the phenothiazine ring. By introducing electron-donating or electron-withdrawing groups, the energy levels of the molecular orbitals can be tuned, leading to changes in the fluorescence properties. This principle is exploited in the design of "turn-on" or "turn-off" fluorescent probes. For instance, probes can be designed where the fluorescence is initially quenched but is restored upon reaction with a specific analyte. rsc.org

The carboxylic acid group of this compound is particularly advantageous for several reasons:

Bioconjugation: It allows for the easy covalent attachment of the fluorophore to biomolecules such as proteins, peptides, or nucleic acids via standard carbodiimide coupling chemistry. This enables the specific labeling and imaging of biological targets.

Targeting Moieties: The carboxyl group can be used to link the phenothiazine core to specific ligands or targeting molecules. This approach is used to direct the fluorescent probe to particular cellular compartments, such as the mitochondria, or to specific cell types. nih.gov

Modulation of Solubility: The polarity of the carboxylic acid group can be used to control the water solubility of the probe, which is a critical parameter for applications in biological systems.

Phenothiazine-based probes have been successfully developed for the detection of a variety of analytes, including reactive oxygen species like hypochlorite nih.gov and environmentally relevant toxins like hydrazine (B178648). rsc.org In a typical sensing mechanism, the analyte interacts with the phenothiazine core, often through an oxidation reaction, which leads to a distinct change in the fluorescence signal. The design of these probes often involves modifying the phenothiazine scaffold with other chemical groups to enhance selectivity and sensitivity for the target analyte. nih.gov

Table 2: Design Principles of Phenothiazine-Based Fluorescent Probes

| Feature | Role in Probe Design | Example Application |

|---|---|---|

| Phenothiazine Core | Electron-rich fluorophore | Core structure for fluorescence |

| Carboxylic Acid Group | Conjugation handle, solubility modifier | Attachment to biomolecules, targeting moieties |

| Substituent Groups | Tune electronic and photophysical properties | Enhance selectivity and sensitivity for analytes like HSO₃⁻/SO₃²⁻ nih.gov |

| Cationic Heterocycles | Regulate reactivity of the phenothiazine sulfur | Specific detection of hypochlorite nih.gov |

Role in Catalysis and Organocatalysis

As a Ligand Precursor for Transition Metal Catalysis

This compound possesses structural features that make it a promising candidate as a ligand precursor for transition metal catalysis. The molecule contains multiple potential coordination sites: the nitrogen and sulfur heteroatoms of the phenothiazine ring and the oxygen atoms of the carboxyl group. This allows for various binding modes to a metal center, potentially influencing the catalyst's stability, activity, and selectivity.

The electron-rich nature of the phenothiazine ring, particularly the nitrogen and sulfur atoms, imparts strong electron-donating properties. researchgate.net This donor character is often beneficial in stabilizing metal centers in various oxidation states, a key aspect of many catalytic cycles. Transition metals like palladium, copper, and rhodium are frequently used in cross-coupling reactions, and the efficiency of these reactions is highly dependent on the nature of the ligands coordinated to the metal. mdpi.com

The carboxylic acid functional group can act as a directing group in C-H activation reactions. nih.gov In such transformations, the carboxylate coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond elsewhere in the substrate, thereby facilitating its cleavage and subsequent functionalization. While this application typically involves the carboxylic acid on the substrate rather than the ligand, a ligand incorporating a carboxylate, such as this compound, could potentially participate in catalyst-substrate interactions or form bidentate or tridentate coordination complexes with the metal center. This chelation effect can enhance the stability of the catalytic species.

Although specific applications of this compound as a ligand in transition metal catalysis are not extensively documented, its constituent parts—the phenothiazine core and the carboxylic acid—are well-established in coordination chemistry and catalysis. nih.govnih.gov The combination of a redox-active, electron-donating heterocycle with a versatile coordinating carboxyl group suggests significant potential for the development of novel catalysts for a range of organic transformations.

Direct Organocatalytic Applications in Organic Transformations

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. The structural and electronic properties of this compound suggest its potential for use in this field, particularly in reactions involving single-electron transfer (SET) processes.

The phenothiazine core is known to be redox-active and can be oxidized to a stable radical cation. This property allows it to act as a photoredox catalyst. Upon irradiation with light of a suitable wavelength, the phenothiazine molecule can be excited to a state where it can either accept or donate an electron, initiating a radical-based reaction cascade. Phenothiazine derivatives have been investigated for their photocatalytic activity in various organic reactions, such as dehalogenations and coupling reactions. diva-portal.org

The carboxylic acid group in this compound adds another dimension to its potential as an organocatalyst. Carboxylic acids can function as Brønsted acid catalysts, activating substrates by protonation. They can also participate in hydrogen bonding interactions with substrates, orienting them for a reaction and lowering the activation energy.

Furthermore, the combination of the redox-active phenothiazine and the acidic carboxyl group within the same molecule opens up the possibility of cooperative catalysis, where both functionalities play a role in the catalytic cycle. For instance, the phenothiazine moiety could initiate a reaction via a SET process, while the carboxylic acid group activates a substrate or stabilizes a reaction intermediate. Chiral derivatives of phenothiazine have been explored for enantioselective organocatalysis, where the phenothiazine unit is coupled with a chiral scaffold, such as a proline derivative, to induce stereoselectivity. diva-portal.org This highlights the potential for developing chiral versions of this compound for asymmetric transformations.

Analytical Research Methodologies for 10h Phenothiazine 1 Carboxylic Acid Studies

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the study of 10H-Phenothiazine-1-carboxylic acid, providing the means to separate it from reactants, byproducts, and impurities.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both monitoring the progress of reactions that synthesize this compound and for the purification of the final product. For instance, in syntheses involving the thiation of N-phenyl-anthranilic acid, reaction progress can be monitored by taking aliquots from the reaction mixture and analyzing them via HPLC to track the consumption of reactants and the formation of the desired product. researchgate.net

Following synthesis, product isolation and purification are often achieved using column chromatography, a preparative form of liquid chromatography. researchgate.netresearchgate.net A typical protocol might involve using silica (B1680970) gel as the stationary phase with a solvent system like toluene (B28343) as the eluent to yield the purified carboxylic acid. researchgate.netresearchgate.net

For analytical purposes, a reversed-phase HPLC (RP-HPLC) method is commonly developed. While specific validated methods for this compound are not widely published, a method for the related compound, phenazine-1-carboxylic acid, provides a strong template. nih.gov Such a method would likely utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent, like methanol, and an acidic aqueous buffer, such as a phosphate (B84403) buffer, to ensure the carboxylic acid group is protonated for better retention. nih.gov Detection is typically performed using a UV detector set to a wavelength where the phenothiazine (B1677639) chromophore absorbs strongly, such as 248 nm. nih.gov Furthermore, LC-MS techniques are invaluable in determining the composition of products during reaction development, helping to optimize conditions like the choice of base or solvent. nih.gov

Table 1: Illustrative HPLC Method Parameters for Carboxylic Acid-Functionalized Heterocycles

| Parameter | Example Condition | Reference |

|---|---|---|

| Stationary Phase | Reversed-Phase (e.g., C18) | nih.gov |

| Mobile Phase | Methanol : 5 mmol/L Phosphate Buffer (pH 5.0) (60:40 v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 248 nm | nih.gov |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its high melting point, low volatility, and the presence of a polar carboxylic acid group. colostate.edu These characteristics prevent the compound from being readily vaporized in the GC inlet without thermal decomposition. Therefore, derivatization is a mandatory step to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) derivative. colostate.edu Common derivatizing agents for carboxylic acids include diazomethane (B1218177) for methylation or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once derivatized, GC-MS can be a powerful tool for impurity profiling. The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer allows for the detection and identification of trace-level impurities. The mass spectrum of the parent compound is characterized by a specific fragmentation pattern. For this compound, the mass spectrum available in the NIST database shows characteristic mass-to-charge ratio (m/z) peaks that are crucial for its identification. nih.gov

Table 2: GC-MS Fragmentation Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| NIST Number | 255504 | nih.gov |

| m/z Top Peak | 197 | nih.gov |

| m/z 2nd Highest | 243 | nih.gov |

| m/z 3rd Highest | 225 | nih.gov |

Hyphenated Techniques for Comprehensive Characterization in Complex Matrices

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled sensitivity and specificity for analyzing this compound, especially at low concentrations or in complex biological or environmental samples.